molecular formula C12H12N2S B14007386 2-(Benzylsulfanyl)-3-methylpyrazine CAS No. 74990-49-1

2-(Benzylsulfanyl)-3-methylpyrazine

Cat. No.: B14007386
CAS No.: 74990-49-1
M. Wt: 216.30 g/mol
InChI Key: YFTXLZYURWUCQR-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-methylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. The compound features a benzylsulfanyl group attached to the second position and a methyl group attached to the third position of the pyrazine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-3-methylpyrazine typically involves the reaction of 2-chloropyrazine with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-chloropyrazine+benzyl mercaptanNaHThis compound\text{2-chloropyrazine} + \text{benzyl mercaptan} \xrightarrow{\text{NaH}} \text{this compound} 2-chloropyrazine+benzyl mercaptanNaH​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-3-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-3-methylpyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-3-methylpyrazine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)benzothiazole: Similar structure but with a benzothiazole ring instead of a pyrazine ring.

    2-(Benzylsulfanyl)benzylideneimidazolone: Contains an imidazolone ring and exhibits different chemical properties.

Uniqueness

2-(Benzylsulfanyl)-3-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

74990-49-1

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-benzylsulfanyl-3-methylpyrazine

InChI

InChI=1S/C12H12N2S/c1-10-12(14-8-7-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

YFTXLZYURWUCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1SCC2=CC=CC=C2

Origin of Product

United States

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